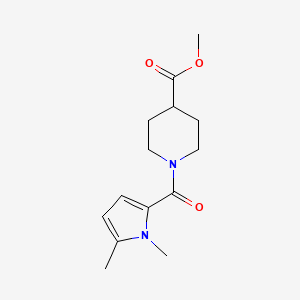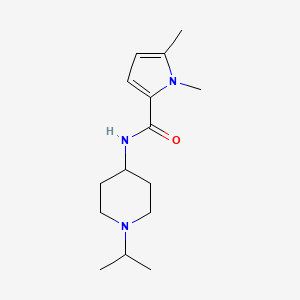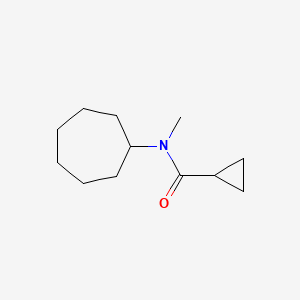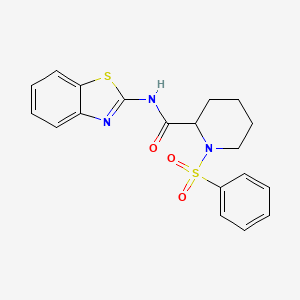
N-cycloheptyl-N-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CTMP was first synthesized in 2003 by a team of researchers at the University of Sussex. The compound was initially developed as a potential treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. However, due to its unique chemical structure and mechanism of action, CTMP has gained attention in the scientific community for its potential applications in the field of neuroscience and drug discovery.
Mécanisme D'action
CTMP acts as a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, CTMP increases the levels of dopamine in the brain, leading to increased activity in the mesolimbic reward pathway. This mechanism of action is similar to that of other drugs of abuse, such as cocaine and amphetamines.
Biochemical and Physiological Effects
CTMP has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been shown to increase locomotor activity, induce hyperthermia, and increase heart rate and blood pressure. CTMP has also been shown to increase extracellular levels of dopamine in the brain, indicating its potential as a treatment for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTMP for lab experiments is its potency and selectivity as a dopamine transporter inhibitor. This makes it a valuable tool for investigating the role of dopamine in the brain and for developing new treatments for neurological disorders. However, one limitation of CTMP is its potential for abuse, as it has been shown to have similar effects to other drugs of abuse, such as cocaine and amphetamines.
Orientations Futures
There are several potential future directions for research on CTMP. One area of interest is the development of new treatments for neurological disorders, such as N-cycloheptyl-N-methylthiophene-2-carboxamide, depression, and addiction. Another potential direction is the investigation of CTMP as a tool for studying the role of dopamine in the brain and for developing new drugs that target the dopamine system. Additionally, further research is needed to determine the long-term effects of CTMP on the brain and to develop strategies for minimizing its potential for abuse.
In conclusion, CTMP is a synthetic compound that has gained significant attention in the scientific community for its potential applications in the field of neuroscience and drug discovery. The compound acts as a potent and selective inhibitor of the dopamine transporter and has been shown to have a range of biochemical and physiological effects. While there are limitations to its use, CTMP has the potential to be a valuable tool for investigating the role of dopamine in the brain and for developing new treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of CTMP involves the reaction of 2-bromo-thiophene with cycloheptylamine and methyl isocyanate. The reaction is carried out under anhydrous conditions and requires the use of a catalyst such as palladium on carbon. The yield of the reaction is typically around 50%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
CTMP has been extensively studied for its potential applications in the field of neuroscience and drug discovery. The compound has been shown to act as a potent and selective inhibitor of the dopamine transporter, a protein that is responsible for the reuptake of dopamine in the brain. This mechanism of action has led to the investigation of CTMP as a potential treatment for a range of neurological disorders, including N-cycloheptyl-N-methylthiophene-2-carboxamide, depression, and addiction.
Propriétés
IUPAC Name |
N-cycloheptyl-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-14(11-7-4-2-3-5-8-11)13(15)12-9-6-10-16-12/h6,9-11H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFYJNGSLJIZMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Hydroxy-8-methyl-4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7504813.png)


![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)
![4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B7504850.png)



![N-methyl-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7504860.png)


![2-[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7504879.png)

